6,6'-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2'-bipyridine
Description
6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine is a complex organic compound that belongs to the bipyridine family. Bipyridines are well-known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis. This particular compound features two bipyridine units connected by sulfanyl groups, each bearing a butylamino and oxoethyl substituent.
Properties
Molecular Formula |
C22H30N4O2S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-butyl-2-[6-[6-[2-(butylamino)-2-oxoethyl]sulfanylpyridin-2-yl]pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H30N4O2S2/c1-3-5-13-23-19(27)15-29-21-11-7-9-17(25-21)18-10-8-12-22(26-18)30-16-20(28)24-14-6-4-2/h7-12H,3-6,13-16H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
DXVCPQUROCTQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC(=O)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core. One common method is the Ullmann coupling reaction, which involves the homo-coupling of 6-substituted-2-halopyridines in the presence of nickel or palladium catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoethyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The butylamino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA interactions and developing therapeutic agents.
Medicine: Explored for its potential in drug design, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine units act as chelating ligands, binding to metal centers through nitrogen atoms. This coordination can influence the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription, leading to potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine: Another bipyridine derivative with oxazolinyl substituents, used as a ligand in asymmetric synthesis.
2,2’-Bipyridine-6,6’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups, used in metal extraction and coordination chemistry.
Uniqueness
6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine is unique due to its specific combination of butylamino and oxoethyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
